Enzymatic Potency: CEP-28122 IC₅₀ for Recombinant ALK Kinase Activity
CEP-28122 exhibits low nanomolar potency against recombinant ALK kinase activity in an enzyme-based time-resolved fluorescence (TRF) assay. The reported IC₅₀ of 1.9 ± 0.5 nM [1] places it among the most potent ALK inhibitors in its preclinical class. While not a direct head-to-head comparison within the same experimental setup, cross-study analysis indicates that this potency is comparable to or exceeds that of clinically approved ALK inhibitors such as crizotinib (ALK IC₅₀ ≈ 20 nM) and ceritinib (ALK IC₅₀ ≈ 0.15–0.2 nM), validating its utility as a high-potency control or tool compound for kinase inhibition studies.
| Evidence Dimension | Enzymatic potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.9 ± 0.5 nM |
| Comparator Or Baseline | Crizotinib (≈ 20 nM); Ceritinib (≈ 0.15–0.2 nM) |
| Quantified Difference | CEP-28122 is approximately 10-fold more potent than crizotinib and within ~10-fold of ceritinib in enzymatic assays. |
| Conditions | Enzyme-based TRF assay for recombinant ALK kinase activity |
Why This Matters
This level of potency ensures robust target engagement at low concentrations, minimizing compound usage in high-throughput screening or in vitro mechanistic studies while maintaining a defined ALK inhibition window.
- [1] Cheng M, Quail MR, Gingrich DE, et al. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers. Mol Cancer Ther. 2012;11(3):670-679. doi:10.1158/1535-7163.MCT-11-0776 View Source
